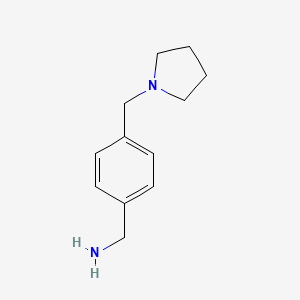

4-Pyrrolidin-1-ylmethyl-benzylamine

Description

Significance in Contemporary Organic Synthesis Research

In the realm of modern organic synthesis, 4-Pyrrolidin-1-ylmethyl-benzylamine serves as a crucial building block. Its bifunctional nature, possessing both a secondary amine within the pyrrolidine (B122466) ring and a primary benzylamine (B48309) group, allows for a wide array of chemical transformations. Researchers utilize this compound to introduce the pyrrolidin-1-ylmethyl-benzyl motif into larger molecular frameworks.

One of the key areas of its application is in the synthesis of novel heterocyclic compounds. The pyrrolidine ring, a common feature in many biologically active natural products and pharmaceuticals, makes this compound an attractive starting material. nih.gov Synthetic chemists can modify the benzylamine portion of the molecule through various reactions, such as N-alkylation, acylation, and reductive amination, to create a diverse library of derivatives.

Furthermore, microwave-assisted organic synthesis (MAOS) has been employed to accelerate reactions involving this compound, leading to higher yields and reduced reaction times, which is a significant advantage in the fast-paced environment of drug discovery. nih.gov

Foundational Role as a Versatile Synthetic Intermediate and Scaffold

The structural framework of this compound is a prime example of a versatile synthetic scaffold. A scaffold, in medicinal chemistry, refers to the core structure of a molecule to which various functional groups can be attached to create a range of compounds with different biological activities. The concept of "scaffold morphing," where one core structure is replaced by another to improve properties while retaining potency, has led to the development of novel inhibitors for various therapeutic targets. nih.gov

The pyrrolidine moiety in this compound is of particular interest. The five-membered, non-planar ring allows for a three-dimensional exploration of chemical space, which is crucial for the design of drugs that can effectively bind to the complex surfaces of biological targets like proteins and enzymes. nih.gov The nitrogen atom in the pyrrolidine ring imparts basicity and can participate in important hydrogen bonding interactions within a biological receptor. nih.gov

Researchers have utilized this scaffold to synthesize compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their ability to inhibit enzymes involved in inflammatory processes and for their cytotoxic effects against cancer cell lines. The benzylamine portion of the scaffold also plays a crucial role, providing a point of attachment for various substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties. ontosight.ai

Historical Context of Related Alkylamino-Benzylamine Derivatives in Chemical Research

The study of this compound is built upon a rich history of research into alkylamino-benzylamine derivatives. Benzylamine itself, a simple molecule consisting of a benzyl (B1604629) group attached to an amine, has been a staple in organic chemistry for over a century. wikipedia.org It has served as a precursor in the industrial production of numerous pharmaceuticals and other fine chemicals. wikipedia.orgchemicalbook.com

In the mid-20th century, extensive research was conducted on the synthesis and pharmacological activities of various N-substituted benzylamine derivatives. These studies revealed that the introduction of different alkylamino groups onto the benzylamine core could lead to a wide range of biological effects, including anti-emetic, antihistaminic, and central nervous system activities. wikipedia.orggoogle.com For example, commercially available motion-sickness medications like cinnarizine (B98889) and meclizine (B1204245) are derivatives of benzylamine. wikipedia.org

The exploration of cyclic alkylamino groups, such as the pyrrolidine ring found in this compound, represented a significant advancement. The conformational constraints and stereochemical possibilities introduced by the cyclic amine offered new avenues for designing more specific and potent drug candidates. nih.gov The development of synthetic methodologies to create these more complex benzylamine derivatives, such as reductive amination and transition metal-catalyzed cross-coupling reactions, has been a major focus of chemical research. mdpi.com This historical foundation has paved the way for the contemporary use of sophisticated molecules like this compound in cutting-edge research.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C12H18N2 | sigmaaldrich.com |

| Molecular Weight | 190.28 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 91271-79-3 | scbt.com |

| InChI Key | XSJFYCYUKSAOIY-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | NCc1ccc(CN2CCCC2)cc1 | sigmaaldrich.com |

Properties

IUPAC Name |

[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJFYCYUKSAOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407180 | |

| Record name | 4-Pyrrolidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-79-3 | |

| Record name | 4-(1-Pyrrolidinylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrrolidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidin-1-ylmethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyrrolidin 1 Ylmethyl Benzylamine

Established Synthetic Routes

Established methods for synthesizing 4-Pyrrolidin-1-ylmethyl-benzylamine predominantly rely on the chemical reduction of a nitrile intermediate. These routes are well-documented and offer reliable pathways to the target compound.

Reduction of Nitrile Precursors (e.g., 4-(Pyrrolidin-1-ylmethyl)-benzonitrile)

A common and direct method for preparing this compound is through the reduction of the corresponding benzonitrile (B105546) derivative, 4-(Pyrrolidin-1-ylmethyl)-benzonitrile. The nitrile group (-C≡N) serves as a stable precursor that can be chemically transformed into a primary amine group (-CH₂NH₂).

Catalytic Reduction Approaches (e.g., Cobalt(II) Chloride Hexahydrate/Sodium Borohydride systems)

The reduction of nitriles to primary amines can be effectively achieved using complex metal hydrides, with systems combining sodium borohydride (NaBH₄) and transition metal salts being particularly noteworthy. dundee.ac.uk Sodium borohydride by itself is generally not considered capable of reducing nitrile-functional groups. google.com However, its reducing power is significantly enhanced in the presence of transition metal halides like Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O). google.comscite.ai

This combination forms a potent reducing agent in situ. The interaction between CoCl₂ and NaBH₄ is believed to generate cobalt boride, which acts as a catalyst for the reduction. google.com This system is effective for converting nitriles to their corresponding primary amines in high yield, often without the formation of secondary amine byproducts. scite.ai The reaction proceeds under mild conditions and is a well-disclosed method for the selective reduction of nitriles. google.com

| Reagent | Role in Reaction |

| 4-(Pyrrolidin-1-ylmethyl)-benzonitrile | The starting material or precursor containing the nitrile group to be reduced. |

| Sodium Borohydride (NaBH₄) | The primary hydride source (reducing agent). |

| Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) | The catalyst precursor that interacts with NaBH₄ to form the active catalytic species. google.com |

| Solvent (e.g., Ethanol, Methanol) | The medium in which the reaction is carried out. |

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound from the reduction of its nitrile precursor, several reaction parameters must be carefully controlled. The optimization of these conditions is critical for preventing the formation of side products and ensuring the complete conversion of the starting material.

| Parameter | Impact on Yield and Purity | Optimization Considerations |

| Reagent Stoichiometry | The molar ratio of sodium borohydride and cobalt chloride to the nitrile substrate is crucial. An excess of the reducing agent is typically required to drive the reaction to completion. mdma.ch | A stoichiometric excess of the alkali metal borohydride is generally used to ensure the selective reduction of the nitrile group. google.com |

| Solvent Choice | The solvent can influence the solubility of reagents and the stability of the reducing agent. Alcohols like methanol or ethanol are commonly used. | The choice of solvent can affect the rate of decomposition of sodium borohydride; for instance, NaBH₄ is more stable in water than in methanol. mdma.ch |

| Temperature | Most nitrile reductions with CoCl₂/NaBH₄ can be performed at room temperature. mdma.ch Lowering the temperature may be necessary to control the reaction rate and minimize side reactions. | The reaction temperature must be controlled to prevent over-reduction or decomposition of the product. |

| Reaction Time | Sufficient time must be allowed for the reaction to proceed to completion. | Reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time. |

| pH Control | The pH during the workup phase is important for isolating the amine product in its free base form. | Adjusting the pH with a base is necessary to neutralize the reaction mixture and extract the final product. |

Convergent and Linear Synthesis Strategies

A possible linear route to this compound could start with 4-cyanobenzyl bromide. The synthesis would proceed through sequential reactions: first, a nucleophilic substitution with pyrrolidine (B122466) to form the tertiary amine, followed by the reduction of the nitrile group to the primary amine.

For a convergent synthesis of this compound, one fragment could be a protected 4-(aminomethyl)phenyl moiety, and the other could be a pyrrolidine-containing fragment. For example, 4-formylbenzonitrile could be reductively aminated with pyrrolidine to form 4-(Pyrrolidin-1-ylmethyl)-benzonitrile. In a separate step, this intermediate would then be reduced to the final product. This strategy allows for the parallel synthesis of components, which can save time and resources. fiveable.me

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the molecule in a single sequence. pediaa.com | Conceptually straightforward to plan. | Overall yield decreases significantly with each step; can be lengthy. pediaa.comwikipedia.org |

| Convergent | Independent synthesis of molecular fragments followed by their combination. wikipedia.org | Higher overall efficiency and yield; minimizes yield loss. chemistnotes.compediaa.com | Requires more complex planning to design the synthesis of individual fragments. |

Emerging and Sustainable Synthesis Approaches

Modern synthetic chemistry places increasing emphasis on the development of sustainable and environmentally friendly processes. These "green chemistry" principles are being integrated into the synthesis of amines and other important chemical compounds. rsc.org

Integration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve safety. acs.org This involves evaluating and optimizing traditional methods to be more sustainable. gctlc.org

Key areas for integrating green chemistry include:

Catalysis: Using catalytic reagents, such as the CoCl₂ in the nitrile reduction, is preferable to stoichiometric reagents because they are used in smaller quantities and can be recycled. Transition metal catalysis is often well-aligned with green chemistry principles. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, is a process with high atom economy.

Use of Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than petrochemicals. benthamdirect.com

For the synthesis of this compound, a greener approach to the nitrile reduction step could involve catalytic hydrogenation using a recyclable catalyst like palladium on carbon (Pd/C) or Raney-nickel, using hydrogen gas as the clean reducing agent. dundee.ac.uk This would avoid the use of metal borohydrides and the associated waste streams.

Continuous Flow Synthesis Techniques

A hypothetical continuous flow process for the synthesis could involve the following stages:

Reagent Introduction: Separate streams of the reactants, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde and the aminating agent, would be continuously pumped into the reactor system.

Mixing and Reaction: The streams would converge in a microreactor or a packed-bed reactor where efficient mixing occurs. rsc.org The reactor would be maintained at a specific temperature to facilitate the reaction. For the reductive amination step, a solid-supported reducing agent could be used in a packed-bed reactor to simplify purification.

In-line Analysis and Quenching: Process analytical technology (PAT), such as in-line mass spectrometry or spectroscopy, could be integrated to monitor the reaction progress in real-time. rsc.org Upon completion, a stream containing a quenching agent could be introduced to stop the reaction.

Purification: The product stream could then be directed through a continuous purification module, such as a liquid-liquid extraction unit or a chromatography system, to isolate the pure this compound. rsc.org

The benefits of a continuous flow approach would include higher throughput, consistent product quality, and a smaller manufacturing footprint compared to traditional batch processing.

Process Chemistry Considerations for Research-Scale Production

For the research-scale production of this compound, several process chemistry considerations are crucial to ensure a safe, efficient, and reproducible synthesis.

Starting Material Selection: The choice of starting materials should be based on availability, cost, and purity. Using commercially available and well-characterized starting materials like terephthalaldehyde and pyrrolidine is advantageous.

Solvent Selection: Solvents should be chosen based on their ability to dissolve the reactants, their compatibility with the reaction conditions, and their ease of removal. Green chemistry principles suggest using solvents with lower environmental impact where possible. rsc.org

Reaction Optimization: Key reaction parameters such as temperature, reaction time, stoichiometry of reactants, and catalyst loading (if applicable) need to be optimized to maximize the yield and minimize the formation of impurities. Techniques like Design of Experiments (DoE) can be employed for systematic optimization.

Work-up and Purification: The work-up procedure should be designed to effectively remove unreacted starting materials, reagents, and byproducts. Common techniques include extraction, washing, and crystallization. The final purification is critical to obtain the desired product with high purity. Chromatographic methods are often employed at the research scale.

Analytical Characterization: Thorough analytical characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The following table provides a hypothetical summary of process considerations for the final reductive amination step at a research scale.

Table 2: Process Chemistry Considerations for Reductive Amination

| Parameter | Consideration | Example |

|---|---|---|

| Reactants | Purity and Stoichiometry | 4-(pyrrolidin-1-ylmethyl)benzaldehyde (>98% purity), Ammonium chloride (excess) |

| Reducing Agent | Selectivity and Handling | Sodium cyanoborohydride (mild and selective) |

| Solvent | Solubility and Inertness | Methanol |

| Temperature | Reaction Rate vs. Side Reactions | Room Temperature |

| Reaction Time | Conversion Monitoring | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Work-up | Quenching and Extraction | Quench with water, extract with an organic solvent like dichloromethane |

| Purification | Purity Requirements | Silica (B1680970) gel column chromatography |

| Characterization | Structure and Purity Confirmation | ¹H NMR, ¹³C NMR, MS |

Chemical Reactivity and Derivatization Studies of 4 Pyrrolidin 1 Ylmethyl Benzylamine

Reactivity of the Primary Amine Moiety

The primary amine group (-CH₂NH₂) is the most nucleophilic and sterically accessible site on the molecule, making it the primary target for a wide array of reactions.

Nucleophilic Acylation Reactions (e.g., with methyl chloroformate)

The primary amine of 4-Pyrrolidin-1-ylmethyl-benzylamine readily undergoes nucleophilic acylation when treated with acylating agents like methyl chloroformate. This reaction typically occurs in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The product of this reaction is a stable carbamate, which can serve as a protective group for the primary amine, preventing it from participating in subsequent reactions. This protective strategy is crucial for achieving selective functionalization of other parts of the molecule.

Table 1: Nucleophilic Acylation of this compound

| Reactant | Reagent | Product | Product Class |

|---|

Alkylation and Reductive Amination Reactions

Direct alkylation of the primary amine with alkyl halides is possible but often challenging to control. Due to the increased nucleophilicity of the resulting secondary amine, over-alkylation is a common side reaction, leading to a mixture of mono- and di-alkylated products.

A more controlled and widely used method for N-alkylation is reductive amination. researchgate.netpearson.comresearchgate.net This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine using a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). pearson.com This method avoids the issue of over-alkylation and allows for the synthesis of a broad range of N-substituted derivatives. researchgate.net

Imine and Enamine Formation for Further Transformations

The primary amine condenses with aldehydes or ketones under mildly acidic conditions to form imines, also known as Schiff bases. This reversible reaction is a cornerstone of amine chemistry. The resulting imine contains a carbon-nitrogen double bond and is a versatile intermediate. For example, the imine can be reduced to a secondary amine (as in reductive amination), or it can be attacked by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, making it a valuable synthon for more complex molecules.

Reactivity of the Secondary Amine (Pyrrolidine) Moiety

The pyrrolidine (B122466) ring contains a tertiary amine. This nitrogen is less nucleophilic than the primary amine due to greater steric hindrance and the electron-donating character of its three alkyl substituents.

Selective Functionalization Strategies

To achieve functionalization at the pyrrolidine nitrogen, the more reactive primary amine must first be protected. rsc.org As discussed in section 3.1.1., converting the primary amine to a carbamate is an effective strategy. Once the primary amine is protected, the tertiary amine of the pyrrolidine ring can undergo reactions such as quaternization with reactive alkylating agents (e.g., methyl iodide) to form a quaternary ammonium salt. This selectivity is a key principle in the synthesis of complex molecules containing multiple amine functionalities. nih.govrsc.orgsemanticscholar.org

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by its two alkylamine substituents. libretexts.org Both the aminomethyl and the pyrrolidin-1-ylmethyl groups are electron-donating, increasing the electron density of the ring and making it more susceptible to attack by electrophiles.

These groups are ortho-, para-directing. libretexts.org Since the para position is already occupied by the other substituent, electrophilic substitution is expected to occur at the ortho positions (carbons 2 and 6) relative to the benzyl (B1604629) groups. Standard electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be employed to introduce a variety of functional groups onto the aromatic ring. lkouniv.ac.inwikipedia.org

Table 2: Expected Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Typical Reagents | Expected Position of Substitution |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Ortho |

| Halogenation | Br₂ / FeBr₃ | Ortho |

| Sulfonation | Fuming H₂SO₄ | Ortho |

Other Transition Metal-Mediated Transformations (e.g., Gold Catalysis)

Beyond palladium, other transition metals can mediate a variety of transformations. Gold catalysis, in particular, has emerged as a powerful tool for the activation of alkynes and allenes towards nucleophilic attack. beilstein-journals.org While direct examples involving this compound are scarce, the pyrrolidine motif is found in substrates for gold-catalyzed reactions. For instance, gold catalysts have been used in the synthesis of enantioenriched pyrrolidines through tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. nih.gov

Furthermore, gold(I) complexes bearing chiral ligands containing pyrrolidine units have been developed for enantioselective catalysis. nih.gov This suggests that derivatives of this compound could be explored as precursors for chiral ligands in gold-catalyzed reactions. Gold catalysts have also been employed in one-pot multicomponent reactions for the synthesis of propargylamines from benzyl alcohols, amines, and alkynes, highlighting the versatility of gold in mediating complex transformations. mdpi.com

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the aminomethyl (-CH2NH2) and the pyrrolidin-1-ylmethyl (-CH2-N(CH2)4) groups. Both are ortho-, para-directing. Given their para-relationship to each other, the positions ortho to each substituent are activated.

The directing effects of these two groups would lead to substitution primarily at the positions ortho to the pyrrolidin-1-ylmethyl group (positions 2 and 6) and ortho to the aminomethyl group (positions 3 and 5). The relative activating strength of the two groups and steric hindrance would determine the major product(s). Generally, amino groups are strong activators. The pyrrolidin-1-ylmethyl group is also strongly activating due to the electron-donating nature of the tertiary amine.

| Electrophilic Reagent | Reaction Type | Expected Major Product(s) |

| Br2 / FeBr3 | Bromination | 2-Bromo-4-pyrrolidin-1-ylmethyl-benzylamine and/or 3-Bromo-4-pyrrolidin-1-ylmethyl-benzylamine |

| HNO3 / H2SO4 | Nitration | 2-Nitro-4-pyrrolidin-1-ylmethyl-benzylamine and/or 3-Nitro-4-pyrrolidin-1-ylmethyl-benzylamine |

| SO3 / H2SO4 | Sulfonation | 4-(Aminomethyl)-2-(pyrrolidin-1-ylmethyl)benzenesulfonic acid and/or 2-(Aminomethyl)-4-(pyrrolidin-1-ylmethyl)benzenesulfonic acid |

| R-COCl / AlCl3 | Friedel-Crafts Acylation | Acylation at the positions ortho to the activating groups. |

Chemo- and Regioselectivity in Complex Chemical Transformations

The presence of multiple reactive sites in this compound—the primary amine, the tertiary amine, and the aromatic ring—raises important questions of chemo- and regioselectivity in its derivatization.

Chemoselectivity: In reactions where both the primary and tertiary amines could potentially react, careful choice of reagents and reaction conditions is necessary to achieve selectivity. For example, acylation would likely occur preferentially at the more nucleophilic and less sterically hindered primary amine. The primary amine can also be selectively protected to allow for transformations at other parts of the molecule.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the directing effects of the two substituents on the benzene ring will govern the position of incoming electrophiles. In transition metal-catalyzed C-H activation reactions, the choice of directing group and catalyst system would be crucial for controlling which C-H bond is functionalized. For instance, the primary amine could be converted into a directing group to favor ortho-C-H functionalization.

The development of synthetic methodologies that can selectively target one specific site in the presence of others is a key challenge and an area of active research in organic chemistry.

The Versatility of this compound as a Chemical Scaffold

The compound this compound is a unique bifunctional molecule characterized by a pyrrolidine ring linked via a methylene (B1212753) bridge to a benzylamine (B48309) moiety. This structural arrangement provides two key nitrogen centers with different chemical environments—a tertiary amine within the pyrrolidine ring and a primary amine on the benzylic carbon. This duality makes it a valuable and versatile building block in the synthesis of more complex molecules for various applications in medicinal chemistry and materials science.

| Chemical and Physical Properties of this compound | |

| Molecular Formula | C12H18N2 |

| Monoisotopic Mass | 190.147 g/mol |

| Predicted XlogP | 1.1 |

| Structure (SMILES) | C1CCN(C1)CC2=CC=C(C=C2)CN |

| InChI Key | XSJFYCYUKSAOIY-UHFFFAOYSA-N |

Table 1: Key properties of this compound. Data sourced from PubChemLite. researchgate.net

Role of 4 Pyrrolidin 1 Ylmethyl Benzylamine As a Molecular Scaffold and Building Block

Contribution to Protein-Protein Interaction (PPI) Modulator Research

Design and Synthesis of Orthosteric and Allosteric Modulators

The dual functionality of this compound makes it an exemplary scaffold for designing both orthosteric and allosteric modulators, which are central to modern drug discovery. Orthosteric ligands bind to the primary, active site of a protein target, directly competing with the endogenous ligand. researchgate.net Allosteric modulators, conversely, bind to a secondary, topographically distinct site, inducing conformational changes that alter the protein's response to the primary ligand. researchgate.netnih.govwikipedia.org This allosteric mechanism allows for more subtle and selective therapeutic intervention, often with fewer side effects. researchgate.netfrontiersin.org

The design of such modulators often begins with a core scaffold that can be systematically functionalized. imrpress.comnih.gov The this compound structure is well-suited for this role. The primary amine of the benzylamine group can be readily modified through reactions like acylation, alkylation, or reductive amination to introduce a variety of substituents designed to interact with a target's orthosteric site. nih.govopenmedicinalchemistryjournal.com Simultaneously, the pyrrolidine ring, a five-membered nitrogen heterocycle known for its favorable three-dimensional geometry, can be functionalized to explore allosteric binding pockets. nih.gov The non-planar, puckered conformation of the pyrrolidine ring allows for the exploration of three-dimensional pharmacophore space, a key advantage in designing ligands for less-conserved allosteric sites. nih.gov

The synthesis of libraries based on this scaffold can leverage these two distinct points of chemical diversity. For instance, derivatives could be created where one part of the molecule mimics a known orthosteric binder, while the other part is varied to probe for advantageous allosteric interactions. This strategy can lead to the discovery of positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce it. wikipedia.orgnih.gov The development of M1 muscarinic acetylcholine (B1216132) receptor PAMs, for example, has utilized scaffolds that, like this compound, possess distinct aromatic and heterocyclic components capable of engaging different regions of the receptor. nih.gov

Interaction with Specific Protein Domains (e.g., SH2 Domain)

Src Homology 2 (SH2) domains are modular protein domains of approximately 100 amino acids that play a critical role in intracellular signal transduction. rsc.orgmdpi.com They function by recognizing and binding to specific phosphotyrosine (pTyr)-containing peptide sequences on activated growth factor receptors and other signaling proteins. nih.govbohrium.com This interaction is fundamental to assembling signaling complexes and propagating cellular signals. rsc.orgbohrium.com The binding site of an SH2 domain typically features two key pockets: a highly conserved pocket that accommodates the phosphotyrosine residue and a second, more variable pocket that recognizes the amino acid residues immediately C-terminal to the pTyr, providing binding specificity. nih.govbohrium.com

Given their crucial role in signaling pathways that are often dysregulated in diseases like cancer, SH2 domains are significant targets for therapeutic intervention. rsc.orgbohrium.com The design of inhibitors often involves creating molecules that mimic the pTyr-peptide motif to block these protein-protein interactions. elsevierpure.com

The this compound scaffold offers a conceptual starting point for designing such inhibitors. While the native molecule would not bind to an SH2 domain, it can be chemically elaborated to incorporate the necessary pharmacophoric features. The benzylamine portion could serve as a synthetic handle to attach a non-hydrolyzable phosphotyrosine mimetic, such as a phosphonate (B1237965) or a carboxylate group, designed to engage the conserved pTyr binding pocket. elsevierpure.com The pyrrolidine moiety, attached via the flexible methylene (B1212753) linker, can be further functionalized to project different chemical groups into the adjacent hydrophobic specificity pocket. The ability to vary the substituents on the pyrrolidine ring would allow for the systematic exploration of interactions within this pocket, aiming to achieve high affinity and selectivity for a specific SH2 domain, such as that of the Src protein. nih.govbohrium.com

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for accelerating drug discovery by enabling the rapid synthesis of a large number of structurally related compounds, known as a library. ijpsr.comnih.gov This approach relies on the use of molecular scaffolds that possess multiple points for chemical diversification. ijpsr.comnih.gov

This compound is an ideal scaffold for combinatorial library synthesis due to its distinct and readily reactive functional groups. nih.gov The primary amine on the benzyl (B1604629) group and the tertiary amine within the pyrrolidine ring serve as two independent points for modification.

Diversification at the Primary Amine: The primary benzylic amine is a versatile functional group that can participate in a wide array of chemical reactions. It can be acylated with a diverse set of carboxylic acids, sulfonylated with various sulfonyl chlorides, or undergo reductive amination with a broad range of aldehydes and ketones. nih.govopenmedicinalchemistryjournal.com Each of these reactions allows for the introduction of a different "R-group," systematically altering the steric and electronic properties of this part of the molecule.

Diversification via the Pyrrolidine Ring: The pyrrolidine nitrogen is a nucleophilic secondary amine (in its precursor form) or a tertiary amine that influences the basicity and spatial arrangement of the molecule. acs.org Synthesis can start from precursors like 4-formyl-benzylamine or related compounds, where the pyrrolidine ring itself is formed through reactions with precursors like 1,4-butanediol (B3395766) or by reacting with donor-acceptor cyclopropanes. wikipedia.orgmdpi.com This allows for the introduction of various substituents on the pyrrolidine ring, creating another axis of diversity.

Using techniques like split-and-pool synthesis, a library can be constructed where each member has a unique combination of functionalities at these two positions. nih.gov For example, a library of amides could be generated by reacting the benzylamine scaffold with a collection of different carboxylic acids. This process can be automated and performed on a solid support, where the scaffold is anchored to a resin bead, facilitating purification and screening. nih.govresearchgate.net The resulting library of diverse pyrrolidine-benzylamine derivatives can then be screened in high-throughput assays to identify compounds with desired biological activity, such as inhibiting a specific enzyme or blocking a receptor. nih.govnih.gov

Conceptual Applications in Advanced Materials Research

While primarily explored in a medicinal chemistry context, the structural features of this compound suggest potential applications in advanced materials research. The presence of both an aromatic ring and amine functionalities allows the molecule to serve as a versatile building block, or monomer, for new polymers and functional materials.

One conceptual application is in the development of functional polymers. The primary amine group can act as a reactive site for polymerization reactions. For example, it could be reacted with difunctional acyl chlorides or epoxides to form polyamides or polyamine-based epoxy resins, respectively. The pendant pyrrolidin-1-ylmethyl group would then be incorporated into the polymer side chains, imparting specific properties to the final material. The basicity of the pyrrolidine nitrogen could make these polymers useful as proton-conducting membranes or as scaffolds for capturing acidic gases like CO₂. acs.org

Furthermore, the benzylamine structure can be used to create dynamic combinatorial libraries on polymer scaffolds. nih.gov By grafting derivatives onto a polymer backbone through reversible linkages, materials with adaptable properties could be designed. The aromatic ring also suggests potential applications in electronic materials. Polymers containing substituted benzylamine units can exhibit interesting photophysical or conductive properties. The ability to precisely modify the scaffold allows for the fine-tuning of these characteristics.

Finally, the pyrrolidine moiety is known to be a useful ligand for transition metals and a component in chiral catalysts. nih.gov By incorporating this compound or its derivatives into metal-organic frameworks (MOFs) or as ligands on catalytic nanoparticles, new materials for asymmetric synthesis or specialized chemical separations could be developed. The bifunctional nature of the molecule provides a means to anchor it within a larger material structure while still presenting a reactive or coordinating site to the environment.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Pyrrolidin-1-ylmethyl)benzaldehyde |

| 1,4-Butanediol |

| 5-FU (Fluorouracil) |

| Acetylcholine |

| 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (BQCA) |

| Penicillin V |

| Captopril |

| Nicotine |

| Hygrine |

| Procyclidine |

| Bepridil |

| Piracetam |

| Aniracetam |

| Proline |

| Hydroxyproline |

| N-(Trimethylsilyl)benzylamine |

| 1-(4-Bromo-2-(pyrrolidine-1-yl) benzyl) piperidine |

Computational and Theoretical Investigations of 4 Pyrrolidin 1 Ylmethyl Benzylamine

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are crucial computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein receptor.

Prediction and Analysis of Ligand-Receptor Interactions

There are no specific studies in the reviewed literature that detail the prediction and analysis of ligand-receptor interactions for 4-Pyrrolidin-1-ylmethyl-benzylamine. While the compound's structure, featuring a pyrrolidine (B122466) ring and a benzylamine (B48309) moiety, suggests potential for various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, specific docking studies against identified protein targets are not available. Research on analogous structures suggests that the pyrrolidine ring can engage with receptors and enzymes, potentially influencing biological activity. However, without specific docking calculations, the precise nature of these interactions for the title compound remains speculative.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis and the corresponding energy landscapes for this compound have not been reported in the scientific literature. Such studies would involve computational methods to identify the molecule's stable three-dimensional shapes (conformers) and the energy barriers between them. This information is critical for understanding its flexibility and how it might adapt its shape to fit into a receptor's binding site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of their behavior in a biological environment compared to static modeling.

Dynamic Behavior and Conformational Transitions in Solution

No molecular dynamics simulation studies have been published that specifically investigate the dynamic behavior and conformational transitions of this compound in solution. Such simulations would be valuable for understanding its solvation, internal motions, and the predominant conformations it adopts in an aqueous environment, which are key factors influencing its pharmacokinetic and pharmacodynamic properties.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and other fundamental properties of molecules with a high degree of accuracy. There are no published quantum chemical calculations specifically for this compound. Such studies could provide valuable data on its molecular orbitals, electrostatic potential, and reactivity indices, which would be instrumental in rationalizing its chemical behavior and in the design of new derivatives.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons and identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP).

Molecular Orbital Analysis:

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the electron density in the HOMO is expected to be localized primarily on the benzylamine portion, specifically the benzene (B151609) ring and the nitrogen atom of the amino group, which are electron-rich. The LUMO, in contrast, would likely be distributed over the entire molecule, with significant contributions from the aromatic ring. DFT calculations on similar benzylamine derivatives have shown that the HOMO-LUMO gap is a key factor in their reactivity. irjweb.comidpublications.org

Molecular Electrostatic Potential (MEP):

The MEP map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP would show a region of high negative potential around the nitrogen atoms of the pyrrolidine and benzylamine moieties, making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms of the primary amine group would exhibit a positive potential, indicating their ability to act as hydrogen bond donors.

Table 1: Predicted Electronic Properties of this compound The following data are illustrative and based on typical values for similar benzylamine derivatives calculated using DFT methods.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction and for predicting the most likely reaction pathway.

Common Reactions of Benzylamines:

Benzylamines can undergo various reactions, including oxidation, N-alkylation, and C-H activation. Computational studies on these reactions for related compounds have provided detailed mechanistic insights. ias.ac.inacs.org

For instance, the oxidation of benzylamines can proceed through different mechanisms, such as a hydride transfer to an oxidant, leading to the formation of an imine. ias.ac.in DFT calculations can be used to model the structure of the transition state for this hydride transfer, providing information on the bond-breaking and bond-forming processes.

Another important reaction is the ortho C-H activation of benzylamines, which is often catalyzed by transition metals. DFT studies have been used to elucidate the catalytic cycle of such reactions, including the coordination of the amine to the metal center, the C-H bond cleavage step, and the subsequent functionalization. acs.orgnih.gov These studies have highlighted the role of directing groups in controlling the regioselectivity of the reaction. acs.orgnih.gov

Transition State Analysis:

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. youtube.com By calculating the geometry and energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining its rate. For reactions involving this compound, computational methods can be used to locate the transition states for various potential transformations, helping to predict which reactions are kinetically feasible. Recent studies have demonstrated the use of DFT to calculate the free energy diagrams for reactions of similar functional groups, identifying the rate-determining steps and the structures of the transition states. rsc.org

Table 2: Illustrative Calculated Activation Energies for Hypothetical Reactions of this compound These values are for illustrative purposes to demonstrate the application of computational chemistry.

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Oxidation to Aldehyde | Hydride Transfer | 20-25 |

| N-Methylation | SN2 Reaction | 15-20 |

| Ortho-C-H Arylation | Concerted Metalation-Deprotonation | 25-30 |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches have become an integral part of SAR studies, providing a rational basis for the design of new molecules with improved properties. nih.govnih.gov

For this compound and its analogs, computational SAR studies could involve several techniques:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or a receptor. The binding affinity can be estimated based on the calculated interaction energy. For a series of related compounds, docking studies can help to explain differences in their biological activity and guide the design of more potent inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. The chemical properties, or descriptors, can be calculated using computational methods and may include electronic, steric, and hydrophobic parameters. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By identifying the common pharmacophoric features of a set of active compounds, researchers can design new molecules that fit the pharmacophore and are likely to be active.

In the context of pyrrolidine-containing compounds, SAR studies have shown that modifications to the pyrrolidine ring and its substituents can have a significant impact on biological activity. nih.govnih.gov For example, in a study of pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside acetyltransferase, it was found that the nature and position of substituents on the pyrrolidine scaffold were crucial for inhibitory activity. nih.govnih.gov Computational modeling supported these findings, demonstrating a correlation between the calculated binding energies (ΔG) and the experimentally observed inhibitory effects. nih.gov Such studies underscore the power of combining computational and experimental approaches to elucidate SAR.

Advanced Research Directions and Future Perspectives

Exploration of Unconventional Synthetic Pathways

The future synthesis of 4-pyrrolidin-1-ylmethyl-benzylamine and its derivatives is poised to move beyond traditional methods, embracing more efficient and sustainable strategies. Key areas of exploration include:

Biocatalytic Synthesis: The use of enzymes in chemical synthesis offers high selectivity and mild reaction conditions. Future research could focus on developing enzymatic pathways to construct the chiral pyrrolidine (B122466) and benzylamine (B48309) cores. For instance, engineered enzymes like transaminases could be employed for the asymmetric synthesis of the benzylamine portion, while evolved cytochrome P411 variants could catalyze the formation of the pyrrolidinyl ring through intramolecular C-H amination. rsc.orgontosight.aiwikipedia.org This approach would not only provide access to enantiomerically pure derivatives but also align with the principles of green chemistry. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The synthesis of N-vinylpyrrolidone in microreactors demonstrates the potential of flow chemistry for related structures. acs.org Future work could develop a continuous process for the reductive amination of a suitable benzaldehyde (B42025) with pyrrolidine, followed by further functionalization in a multi-step flow system.

Mechanochemistry: This solvent-free technique uses mechanical force to drive chemical reactions. Investigating the mechanochemical synthesis of this compound from solid-state reactants could lead to a more environmentally friendly and efficient production method.

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. Photocatalytic methods could be explored for the C-N bond formation steps in the synthesis of this compound, potentially offering novel reaction pathways with high functional group tolerance. The photocatalytic reduction of benzonitrile (B105546) to benzylamine using a palladium-loaded titanium(IV) oxide photocatalyst provides a precedent for such transformations. ebi.ac.uk

Development of Multifunctional Catalysts Incorporating the Scaffold

The distinct structural features of this compound make it an attractive candidate for incorporation into multifunctional catalysts. The pyrrolidine moiety is a well-established organocatalyst for a variety of asymmetric transformations, while the benzylamine group can act as a ligand for metal catalysts or participate in hydrogen bonding interactions. mdpi.com

Future research could focus on:

Chiral Organocatalysts: By introducing chirality into the pyrrolidinyl or benzyl (B1604629) moiety, novel organocatalysts could be developed. These catalysts could be employed in asymmetric Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. Pyrrolidine-based chiral porous polymers have already shown promise in heterogeneous organocatalysis. rsc.org

Bifunctional Metal-Organic Catalysts: The benzylamine nitrogen can coordinate to a metal center, while the pyrrolidine nitrogen remains available for organocatalytic activation. This could lead to the development of bifunctional catalysts that can promote cascade reactions, where both the metal and the amine play a synergistic role.

Immobilized Catalysts: Grafting the this compound scaffold onto solid supports such as polymers or silica (B1680970) could lead to the development of recyclable and reusable catalysts. This would enhance the sustainability and economic viability of catalytic processes employing this scaffold.

| Catalyst Type | Potential Application | Key Structural Feature Utilized |

| Chiral Organocatalyst | Asymmetric Michael Addition | Chiral Pyrrolidine Ring |

| Bifunctional Metal-Organic | Cascade Reactions | Benzylamine (Metal Ligand) & Pyrrolidine (Organocatalyst) |

| Immobilized Catalyst | Recyclable Catalysis | Entire Scaffold Anchored to a Solid Support |

Rational Design of Derivatives for Novel Targeted Chemical Applications

The true potential of the this compound scaffold lies in the rational design of its derivatives for specific, targeted applications beyond traditional medicinal chemistry.

Sensors and Probes: By functionalizing the aromatic ring with fluorophores or chromophores, derivatives could be designed as selective chemosensors for metal ions or anions. The amine functionalities can act as binding sites, and a change in the spectroscopic properties upon binding would signal the presence of the target analyte.

Building Blocks for Complex Molecules: The primary amine of the benzylamine moiety can be readily modified, making it a valuable synthon for the construction of more complex molecular architectures, including macrocycles and dendrimers. The synthesis of benzylureas and related amine derivatives via copper-catalyzed carboamination of styrenes highlights the versatility of the benzylamine group in multicomponent reactions. nih.gov

Molecular Switches: By incorporating photo- or electro-responsive groups, derivatives of this compound could be designed to act as molecular switches. The conformational changes induced by external stimuli could be used to control catalytic activity or molecular recognition events.

Integration into Supramolecular Architectures and Assemblies

The ability of molecules to self-assemble into well-defined, functional structures is a cornerstone of modern materials science. The this compound scaffold possesses features that make it an excellent candidate for integration into supramolecular systems.

Self-Assembled Monolayers (SAMs): The benzylamine group can be used to anchor the molecule onto surfaces like gold or silicon oxide, forming self-assembled monolayers. The pyrrolidine group would then be exposed at the interface, allowing for the tuning of surface properties such as hydrophobicity or for the creation of catalytically active surfaces.

Coordination-Driven Self-Assembly: The benzylamine can act as a ligand for metal ions, enabling the construction of discrete, three-dimensional metallosupramolecular architectures like cages or capsules. nih.gov These structures could be used for guest encapsulation, drug delivery, or as nanoreactors.

Hydrogen-Bonded Networks: The amine groups can participate in hydrogen bonding, leading to the formation of one-, two-, or three-dimensional hydrogen-bonded networks in the solid state. The structure of these networks could be controlled by modifying the substituents on the aromatic ring.

Emerging Roles in Interdisciplinary Chemical Science Research

The versatility of the this compound scaffold positions it at the intersection of various scientific disciplines, promising exciting future research avenues.

Materials Science: Incorporation of this scaffold into polymers could lead to the development of new functional materials. For example, polyvinylpyrrolidone (B124986) is a well-known biocompatible polymer, and incorporating the benzylamine functionality could introduce new properties for applications in drug delivery or tissue engineering. wikipedia.orgnih.gov

Chemical Biology: Derivatives of this compound could be used as chemical tools to probe biological systems. For example, by attaching a fluorescent tag, the molecule could be used to visualize specific cellular compartments or to track the localization of target proteins.

Nanoscience: The self-assembly properties of this molecule could be harnessed to create novel nanomaterials. For instance, the formation of supramolecular gels or nanoparticles from designed derivatives could lead to new materials for controlled release or sensing applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.